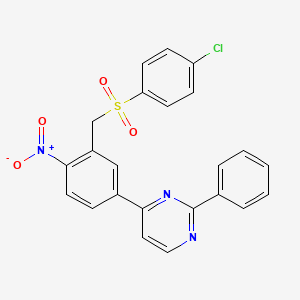

![molecular formula C13H12N6O4 B3017636 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 420831-91-0](/img/structure/B3017636.png)

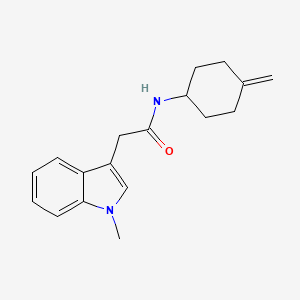

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the tetrazolopyrimidine family, which is known for its diverse biological activities. The tetrazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of tetrazolopyrimidine derivatives has been the subject of several studies. A one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, showcasing excellent yield and regioselectivity . Another study reported the solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the eco-friendly aspect of the process due to the absence of solvents . These methods provide a foundation for the synthesis of the compound , suggesting that similar conditions could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was characterized using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . These techniques could similarly be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of tetrazolopyrimidine derivatives has been explored in various studies. For example, the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives were optimized, providing insights into the chemical behavior of these compounds under different conditions . This information could be relevant when considering the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidine derivatives are influenced by their molecular structure. While specific data on the compound of interest is not provided, related compounds have been synthesized and tested for various biological activities, such as antimicrobial and hypoglycemic effects , which suggest that the compound may also possess similar properties. The presence of the nitrophenyl group in the compound could imply certain electronic characteristics that affect its reactivity and interaction with biological targets.

科学的研究の応用

Synthesis and Antimicrobial Activity

- A study by Gein et al. (2009) explored the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.

Antioxidant and Cytotoxic Activities

- A study by Haleel et al. (2016) synthesized copper(II) complexes containing tetrazolo[1,5-a]pyrimidine ligands. These complexes exhibited antioxidant properties, interaction with DNA, inhibition of topoisomerase I, and cytotoxic activities against various cancer cell lines, suggesting potential in cancer research and treatment.

Novel Synthetic Methods

- Research by Maleki et al. (2017) involved the synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives using a new cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This highlights advancements in green chemistry and novel synthetic methods.

DNA Profiling and In Vitro Cytotoxicity Studies

- Another study by Haleel et al. (2019) focused on N-benzoylated mononuclear copper(II) complexes of tetrazolo[1,5-a]pyrimidine derivatives. These complexes were examined for their ability to bind to DNA and demonstrated cytotoxicity against cancerous cell lines, suggesting potential for drug development.

Green Synthesis Approaches

- Maleki et al. (2017) also worked on a green approach for the synthesis of tetrazolopyrimidine derivatives. This method utilized ultrasound irradiation and water as a solvent, emphasizing the importance of environmentally friendly synthesis methods.

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activities. Given the wide range of biological activities of pyrimidine derivatives , this compound could potentially be developed into a useful pharmaceutical agent.

作用機序

Target of Action

The compound, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a pyrimido[4,5-d]pyrimidine analog . Pyrimidopyrimidines are known to act as inhibitors for cAMP-phosphodiesterase platelets . They also serve as receptors for tyrosine kinase , which plays a crucial role in many cellular processes, including cell growth and differentiation .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes. For instance, as an inhibitor of cAMP-phosphodiesterase platelets, it prevents the enzyme from catalyzing the degradation of cAMP, thus increasing the levels of cAMP . As a receptor for tyrosine kinase, it may inhibit or stimulate the enzyme’s activity, affecting various cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. It supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension .

Result of Action

The compound has been shown to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

特性

IUPAC Name |

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-3-5-9(6-4-8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNZAGCNJDBAQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

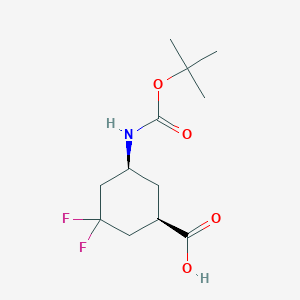

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)

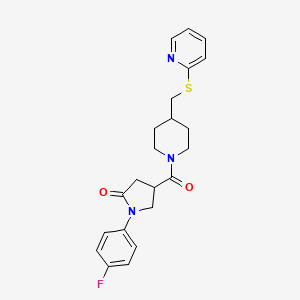

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)

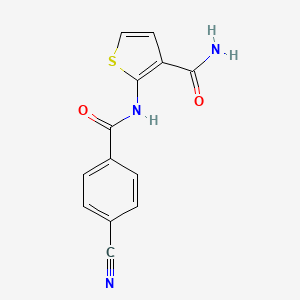

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)